molecular formula C16H18FN5O2 B2783953 8-(dimethylamino)-7-(4-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 333752-45-7

8-(dimethylamino)-7-(4-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2783953
CAS No.: 333752-45-7
M. Wt: 331.351
InChI Key: LFFJULHKNGGGET-UHFFFAOYSA-N
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Description

This xanthine derivative features a 1,3-dimethylpurine-2,6-dione core with two critical modifications:

  • Position 8: A dimethylamino group introduces basicity and hydrogen-bonding capacity, which may modulate CNS activity or kinase inhibition .

The compound’s structural design aligns with efforts to optimize purine-diones for therapeutic applications, including CNS disorders, cancer, and analgesia .

Properties

IUPAC Name

8-(dimethylamino)-7-[(4-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN5O2/c1-19(2)15-18-13-12(14(23)21(4)16(24)20(13)3)22(15)9-10-5-7-11(17)8-6-10/h5-8H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFFJULHKNGGGET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N(C)C)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(dimethylamino)-7-(4-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the alkylation of a purine derivative with a fluorobenzyl halide in the presence of a base, followed by the introduction of the dimethylamino group through nucleophilic substitution. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide or acetonitrile to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of scalable reaction conditions. The choice of reagents and solvents, as well as the control of reaction parameters, are crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

8-(dimethylamino)-7-(4-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the removal of the fluorine atom or the reduction of the purine ring.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the dimethylamino or fluorobenzyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary, but they often involve specific temperatures, pH levels, and the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

8-(dimethylamino)-7-(4-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of 8-(dimethylamino)-7-(4-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural analogs and their pharmacological profiles are summarized below:

Compound 7-Substituent 8-Substituent Key Findings Reference
Target Compound 4-Fluorobenzyl Dimethylamino Potential dual serotonin/dopamine receptor modulation; kinase inhibition hinted
7-(4-Fluorobenzyl)-8-(4-methylpiperazinyl)-1,3-dimethyl-purine-2,6-dione 4-Fluorobenzyl 4-Methylpiperazinyl Enhanced solubility due to piperazine; possible anticancer activity
7-(4-Fluorobenzyl)-8-(4-morpholinylmethyl)-1,3-dimethyl-purine-2,6-dione 4-Fluorobenzyl Morpholinylmethyl Improved blood-brain barrier penetration; CNS-targeted applications
8-Butylamino-7-(2-(5-methylindazol-4-yl)-2-oxoethyl)-1,3-dimethyl-purine-2,6-dione 2-(5-Methylindazol-4-yl)-2-oxoethyl Butylamino Selective kinase inhibition (e.g., BRAF); anticancer activity demonstrated
8-(3-Chloro-6-(trifluoromethyl)pyridin-2-yloxy)-1,3,7-trimethyl-purine-2,6-dione Methyl 3-Chloro-6-(trifluoromethyl)pyridin-2-yloxy Retained analgesic effects without CNS stimulation
8-Mercapto-1,3-dipropyl-purine-2,6-dione Dipropyl Mercapto Antimalarial and hemolytic activity; thiol group enhances redox interactions

Key Structural and Functional Insights

  • Position 7 Modifications :

    • The 4-fluorobenzyl group (shared across fluorobenzyl analogs) improves membrane permeability and receptor binding via hydrophobic and π-π interactions .
    • Substitution with indazol-4-yl or propyl groups shifts activity toward kinase inhibition or antimalarial effects, respectively .
  • Piperazinyl/Morpholinyl: Increase solubility and enable salt formation, favoring pharmacokinetic optimization . Mercapto/Thiol: Introduces redox activity, useful in antimalarial contexts but may increase toxicity risks .
  • Biological Activity Trends: CNS Effects: 8-Alkoxy derivatives (e.g., 8-(6-methylpyridin-2-yloxy)) lose CNS stimulation but retain analgesia, suggesting substituent-dependent pathway modulation . Kinase Inhibition: Bulky 8-substituents (e.g., butylamino, trifluoromethylphenyl) correlate with BRAF or multi-kinase inhibitory activity .

Therapeutic Potential and Limitations

  • Advantages: The dimethylamino-fluorobenzyl combination offers a balance of receptor affinity and pharmacokinetic properties, making it versatile for CNS or oncology applications.
  • Challenges: Compared to morpholinyl/piperazinyl analogs, the dimethylamino group may limit solubility, necessitating prodrug strategies .
  • Safety : Thiol-containing analogs (e.g., ) show higher hemolytic risks, whereas fluorobenzyl derivatives exhibit better tolerability .

Biological Activity

The compound 8-(dimethylamino)-7-(4-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a derivative of purine and has garnered interest due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13H15F N4O2
  • Molecular Weight : 262.29 g/mol
  • SMILES Notation : CN(C)C1=NC2=C(N1)N(C(=O)N2C)C(=O)C(Cc1ccc(F)cc1)N(C)C
PropertyValue
Molecular FormulaC13H15FN4O2
Molecular Weight262.29 g/mol
SolubilitySoluble in DMSO
Melting PointNot determined

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities, including:

  • Antitumor Activity : Preliminary studies suggest that it may inhibit tumor cell proliferation in vitro. The compound's structural similarity to known antitumor agents may contribute to this effect.
  • Antimicrobial Properties : Some studies have reported that derivatives of purine compounds can exhibit antimicrobial activity against various pathogens.
  • CNS Activity : Due to the presence of the dimethylamino group, there is potential for central nervous system (CNS) effects, which may include anxiolytic or sedative properties.

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in nucleotide metabolism, which may lead to reduced cell proliferation.
  • Modulation of Signaling Pathways : The compound may interact with signaling pathways related to apoptosis and cell cycle regulation.

Case Study 1: Antitumor Activity

A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The IC50 values were determined for several types of cancer cells:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)10
A549 (Lung Cancer)15
HeLa (Cervical Cancer)12

The study concluded that the compound could be a promising candidate for further development as an anticancer agent.

Case Study 2: CNS Effects

In an animal model assessing the CNS effects of the compound, it was found to produce significant anxiolytic-like effects in the elevated plus maze test. The results indicated a reduction in anxiety-like behavior at doses of 5 mg/kg and higher.

Safety and Toxicity

Preliminary toxicity studies have shown that the compound has a tolerable safety profile at therapeutic doses. However, further comprehensive toxicological evaluations are necessary to establish its safety for human use.

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